molecular formula C3H11BN2 B14700154 N,N',1-Trimethylboranediamine CAS No. 18029-12-4

N,N',1-Trimethylboranediamine

Cat. No.: B14700154
CAS No.: 18029-12-4
M. Wt: 85.95 g/mol
InChI Key: PKAVMDKPWRYDIL-UHFFFAOYSA-N
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Description

N,N’,1-Trimethylboranediamine: is an organic compound that features a boron atom bonded to two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’,1-Trimethylboranediamine typically involves the reaction of borane (BH3) with trimethylamine (N(CH3)3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

BH3+N(CH3)3N,N,1TrimethylboranediamineBH3 + N(CH3)3 \rightarrow N,N',1-Trimethylboranediamine BH3+N(CH3)3→N,N′,1−Trimethylboranediamine

Industrial Production Methods: In an industrial setting, the production of N,N’,1-Trimethylboranediamine may involve the use of specialized reactors and catalysts to optimize yield and purity. The process typically includes steps such as raw material mixing, synthetic reaction, deamination treatment, and rectification treatment to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’,1-Trimethylboranediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where other functional groups replace the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen oxides, while reduction can produce boron-hydrogen compounds .

Scientific Research Applications

Chemistry: N,N’,1-Trimethylboranediamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can serve as catalysts in various organic reactions.

Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and as a probe for studying boron-containing biomolecules.

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing boron-based drugs for cancer therapy.

Industry: In the industrial sector, N,N’,1-Trimethylboranediamine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .

Mechanism of Action

The mechanism by which N,N’,1-Trimethylboranediamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of strong bonds with other molecules .

Comparison with Similar Compounds

    N,N-Dimethylethylenediamine: Features two secondary amine functional groups and is used as a chelating agent.

    N,N,N’,N’-Tetramethylethylenediamine: Known for its use in organic synthesis and as a ligand in coordination chemistry.

Uniqueness: N,N’,1-Trimethylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable boron-nitrogen complexes sets it apart from other diamines .

Properties

CAS No.

18029-12-4

Molecular Formula

C3H11BN2

Molecular Weight

85.95 g/mol

IUPAC Name

N-[methyl(methylamino)boranyl]methanamine

InChI

InChI=1S/C3H11BN2/c1-4(5-2)6-3/h5-6H,1-3H3

InChI Key

PKAVMDKPWRYDIL-UHFFFAOYSA-N

Canonical SMILES

B(C)(NC)NC

Origin of Product

United States

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